2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-
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Overview
Description
2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- is a chemical compound known for its ability to form dinuclear metal complexes. It is also referred to as 2-Hydroxy-N,N,N′,N′-tetrakis(2-pyridylmethyl)-1,3-propanediamine . This compound has significant applications in various fields, including chemistry and biology, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- involves the reaction of 2-pyridylmethylamine with 2-hydroxy-1,3-diaminopropane under specific conditions. The reaction typically requires a solvent such as isopropanol and is carried out at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The compound is often produced as a solution in isopropanol, with a concentration of around 10% .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- involves its ability to form stable complexes with metal ions. These complexes can catalyze various chemical reactions, such as the hydrolysis of phosphodiester bonds in RNA. The molecular targets and pathways involved include the coordination of metal ions to the nitrogen and oxygen atoms in the compound, facilitating the catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1,3-bis(dimethylamino)-: This compound has similar structural features but different functional groups, leading to distinct chemical properties.
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: Another similar compound with different substituents, affecting its reactivity and applications.
Uniqueness
2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- is unique due to its ability to form stable dinuclear metal complexes, which are not commonly observed with other similar compounds. This property makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
39489-19-5 |
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Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1,3-bis(pyridin-2-ylmethylideneamino)propan-2-ol |
InChI |
InChI=1S/C15H16N4O/c20-15(11-16-9-13-5-1-3-7-18-13)12-17-10-14-6-2-4-8-19-14/h1-10,15,20H,11-12H2 |
InChI Key |
XGNWEKLNNZUNMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=NCC(CN=CC2=CC=CC=N2)O |
Origin of Product |
United States |
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